1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide

Descripción

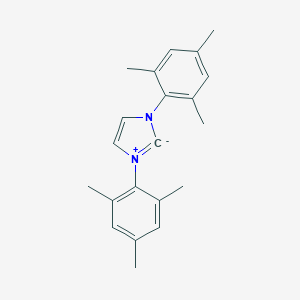

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly abbreviated as IMes (though explicitly named here to avoid acronyms), is a prototypical N-heterocyclic carbene (NHC) ligand. Its structure features a five-membered imidazole ring with mesityl (2,4,6-trimethylphenyl) substituents at the 1- and 3-positions, generating a highly electron-rich carbene center. The mesityl groups provide steric bulk, shielding the metal center in coordination complexes while enhancing thermodynamic stability . This ligand is widely employed in organometallic catalysis, including olefin metathesis, hydrogenation, and signal amplification by reversible exchange (SABRE) . Its chloride precursor (CAS 141556-45-8) is a bench-stable salt, easily deprotonated to generate the active carbene .

Propiedades

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWCSGERIELPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456010 | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-42-5 | |

| Record name | 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimesitylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Components and Optimization

The precursor IMes·HCl is synthesized via a condensation reaction involving 1,4-diaryl-1,4-diazabutadienes (DADs), paraformaldehyde, and chlorotrimethylsilane (TMSCl) in ethyl acetate. The reaction proceeds under mild conditions (70°C, 16 hours) and achieves a yield of 69%, surpassing traditional methods that often yielded ≤40%. Key advantages of this protocol include:

Solvent and Reagent Roles

Ethyl acetate’s intermediate polarity dissolves reactants while promoting product insolubility, ensuring high purity. TMSCl acts as both a chloride donor and a proton scavenger, neutralizing byproducts like water generated during condensation. Paraformaldehyde serves as a methylene source, bridging nitrogen atoms in the diazabutadiene to form the imidazole ring.

Yield and Purity Considerations

Scalability is demonstrated in reactions conducted at 10 mmol scale, yielding 2.1–2.5 g of IMes·HCl with >95% purity by NMR. Impurities such as unreacted DADs are minimized by maintaining a dilute reaction mixture (7–10 mL solvent per mmol of DAD).

Deprotonation to Generate the N-Heterocyclic Carbene

Base Selection and Reaction Conditions

Deprotonation of IMes·HCl is achieved using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) under inert atmosphere. The reaction is highly sensitive to moisture and oxygen, requiring rigorous Schlenk techniques. KOtBu’s strong basicity (pKa ~17 in DMSO) ensures complete deprotonation of the imidazolium C2 hydrogen.

Solvent and Temperature Effects

THF’s low polarity stabilizes the reactive carbene intermediate, while its aprotic nature prevents side reactions with protons. Reactions are typically conducted at room temperature (20–25°C) to avoid thermal decomposition of the carbene.

Comparative Analysis of Preparation Methods

Traditional vs. Optimized Protocols

Traditional syntheses of IMes·HCl relied on glyoxal, amines, and HCl, but suffered from low yields (40%) due to dark impurities requiring extensive washes. The optimized method using DADs, paraformaldehyde, and TMSCl increases yields to 69% and simplifies purification.

Scalability and Industrial Relevance

The ethyl acetate-TMSCl protocol is scalable to kilogram quantities, with cost savings from solvent recovery and reduced waste. Industrial applications prioritize this method for producing IMes ligands used in cross-coupling catalysis.

Data Tables Summarizing Key Reaction Parameters

Análisis De Reacciones Químicas

Types of Reactions: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide is known to participate in various types of chemical reactions, including:

Oxidation: It can undergo oxidation reactions to form imidazolium salts.

Reduction: It can be reduced to form different NHC complexes.

Substitution: It can act as a ligand in metal-catalyzed coupling reactions, such as the Suzuki and Kumada reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium or nickel catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.

Major Products:

Oxidation: Imidazolium salts.

Reduction: NHC complexes.

Substitution: Coupled organic products, such as biaryls in Suzuki reactions.

Aplicaciones Científicas De Investigación

Overview

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly referred to as a type of N-heterocyclic carbene (NHC), is recognized for its stability and versatility in various chemical reactions. This compound features an imidazole ring with mesityl groups at the 1 and 3 positions, contributing to its unique chemical properties. Its applications span multiple fields including chemistry, biology, and industrial processes.

Organometallic Chemistry

This compound serves as a highly effective ligand in organometallic chemistry. It is particularly utilized in the formation of stable metal-NHC complexes which are crucial for catalysis in various reactions.

Table 1: Comparison of NHC Ligands

| Ligand Name | Stability | Reactivity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Catalysis in Suzuki reactions |

| 1,3-Dimesitylimidazolium chloride | Moderate | High | Coupling reactions |

| 1,3-Dimethylimidazolium chloride | Low | Low | Limited applications |

Catalysis

The compound is extensively used in metal-catalyzed coupling reactions such as the Suzuki and Kumada reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Case Study: Suzuki Coupling Reaction

In a study examining the efficiency of various NHCs in Suzuki coupling reactions, it was found that this compound provided superior yields compared to simpler NHCs due to its steric bulk which stabilizes the transition state.

Synthesis of Fine Chemicals

The compound is employed in the synthesis of fine chemicals and advanced materials. Its ability to facilitate complex reactions makes it valuable in producing pharmaceuticals and specialty chemicals.

Table 2: Industrial Applications

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Synthesis of drug intermediates |

| Material Science | Development of polymers and electronic materials |

| Agrochemicals | Production of advanced pesticides |

Mecanismo De Acción

The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide primarily involves its role as a ligand in metal-catalyzed reactions. The imidazole ring’s nitrogen atoms coordinate with metal centers, stabilizing the metal and facilitating various catalytic processes. This coordination enhances the reactivity and selectivity of the metal catalysts, making them more efficient in promoting chemical transformations .

Comparación Con Compuestos Similares

Structural and Electronic Variations

The following table summarizes key structural and electronic differences between IMes and analogous NHC ligands:

| Compound Name | Backbone Saturation | Aryl Substituents | Steric Bulk (Tolman Cone Angle, θ) | Electronic Donor Strength (NMR Δδ, ppm) |

|---|---|---|---|---|

| 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes) | Unsaturated | 2,4,6-Trimethylphenyl | 203° | 4.5 (strong σ-donor) |

| 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) | Saturated (4,5-dihydro) | 2,4,6-Trimethylphenyl | 198° | 4.3 (moderate σ-donor) |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr) | Unsaturated | 2,6-Diisopropylphenyl | 224° | 4.1 (weaker σ-donor) |

| 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene (Me₂IMes) | Saturated | 2,4,6-Trimethylphenyl | 205° | 4.2 |

Key Observations :

- Backbone Saturation : IMes features an unsaturated imidazole backbone, enhancing its π-accepting ability compared to saturated analogs like SIMes or Me₂IMes, which exhibit reduced electron-donating strength .

- Steric Effects : SIPr, with bulkier 2,6-diisopropylphenyl groups, imposes greater steric hindrance (θ = 224°) than IMes (θ = 203°), often reducing catalytic activity in sterically demanding reactions .

- Electronic Donor Strength: IMes outperforms SIPr and SIMes in σ-donor capacity, critical for stabilizing high-oxidation-state metal centers in catalysts .

Catalytic Performance in Olefin Metathesis

Evidence from Hoveyda-Grubbs-type catalysts highlights performance disparities:

| Catalyst Ligand | Conversion (%) | Selectivity (%) | Undesired Byproducts (%) | Reference |

|---|---|---|---|---|

| IMes | 95 | 89 | 11 | |

| SIMes | 92 | 85 | 15 | |

| SIPr | 78 | 50 | 50 | |

| Me₂IMes | 65 | 70 | 30 |

Key Findings :

- IMes vs. SIMes: IMes achieves higher selectivity (89% vs. 85%) due to its stronger σ-donor ability, stabilizing reactive intermediates. However, SIMes’ saturated backbone improves catalyst longevity in some cases .

- IMes vs. SIPr : SIPr’s steric bulk reduces conversion (78% vs. 95%) and selectivity (50% vs. 89%), underscoring IMes’ superior balance of electronic and steric properties .

Actividad Biológica

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly referred to as IMes (1,3-dimesitylimidazol-2-ylidene), is a type of N-heterocyclic carbene (NHC) . NHCs are known for their stability and versatility in various chemical reactions, particularly in organometallic chemistry. This article explores the biological activity of IMes, including its applications in biochemical studies and drug development.

- Molecular Formula : C21H24N2

- CAS Number : 141556-42-5

- Structure : IMes features an imidazole ring substituted with bulky mesityl groups at the 1 and 3 positions, enhancing its stability and reactivity.

Synthesis

IMes is synthesized through the deprotonation of 1,3-dimesitylimidazolium salts using strong bases such as potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) under inert conditions to prevent moisture or oxygen interference.

Anticancer Activity

Recent studies have highlighted the potential of IMes as an anticancer agent. For instance:

- Mechanism of Action : IMes has been shown to enhance the efficacy of certain metal complexes that exhibit cytotoxic effects on cancer cells. Its ability to stabilize metal ions allows for the formation of active species that can induce apoptosis in cancer cells .

Enzyme Inhibition

IMes derivatives have been investigated for their ability to inhibit specific enzymes:

- Carboxylesterases : A study identified novel benzil analogues based on IMes that effectively inhibit mammalian carboxylesterases, showcasing selective inhibition without affecting human acetylcholinesterase or butyrylcholinesterase . This specificity suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.

Antimicrobial Properties

The antibacterial activity of IMes has also been explored:

- Case Study : Research indicated that certain NHC derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial membranes and interference with metabolic processes .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Enhanced efficacy of metal complexes with IMes against cancer cells | Potential for developing new cancer therapies |

| Enzyme Inhibition | Selective inhibition of carboxylesterases by IMes analogues | Applications in drug development targeting enzyme-related diseases |

| Antimicrobial Activity | Significant antimicrobial effects against bacterial strains | Development of new antimicrobial agents |

Q & A

Q. What are the established synthetic routes for preparing IMes, and how can purity be optimized?

IMes is typically synthesized via deprotonation of its imidazolium salt precursor (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride) using strong bases like potassium hexamethyldisilazide (KHMDS) in anhydrous tetrahydrofuran (THF) under inert atmosphere . Key steps include:

- Precursor preparation : Reacting 2,4,6-trimethylaniline with glyoxal and ammonium chloride under acidic conditions to form the imidazolium salt.

- Deprotonation : Using stoichiometric KHMDS at low temperatures (−78°C to 0°C) to generate the free carbene.

- Purification : Column chromatography or recrystallization from hexane/dichloromethane mixtures to achieve >95% purity .

Q. What spectroscopic and crystallographic methods confirm the structure of IMes?

- ¹H/¹³C NMR : The absence of the C2-H proton (δ ~10 ppm in the imidazolium salt) confirms deprotonation. Aromatic protons of the mesityl groups appear as singlets (δ 6.7–7.1 ppm) .

- X-ray crystallography : IMes exhibits a planar geometry with N–C–N angles of ~105° and C–C bond lengths (~1.36 Å) consistent with carbene character .

- Elemental analysis : Matches calculated values for C, H, and N (e.g., C: 82.9%, H: 7.95%, N: 9.15%) .

Q. What are the primary applications of IMes in catalysis?

IMes is widely used as a ligand in:

- Olefin metathesis : Ru-based catalysts (e.g., Grubbs-type) for ring-closing and cross-metathesis reactions .

- Cross-coupling reactions : Pd(0) and Au(I) complexes for Suzuki-Miyaura and C–H activation .

- C–C bond activation : Ru-IMes catalysts enable distal bond-selective transformations in cyclopentanones .

Advanced Research Questions

Q. How do steric and electronic properties of IMes compare to other NHCs (e.g., SIPr, IPr) in metal complexes?

- Steric bulk : The mesityl groups create a cone angle of ~210°, larger than SIPr (~195°) but smaller than IPr (~250°), affecting substrate accessibility .

- Electronic effects : IMes has moderate σ-donor strength (TEP = 2053 cm⁻¹) and weak π-accepting ability, making it ideal for stabilizing electron-deficient metal centers .

- Comparative performance : Ru-IMes catalysts show higher turnover numbers (TON > 10⁴) in olefin metathesis compared to saturated NHCs but lower thermal stability .

Q. How can experimental design address IMes' air sensitivity and stability in catalytic systems?

- Handling protocols : Store IMes and its precursors under argon at 2–8°C; use gloveboxes for synthesis .

- Stabilization strategies : Pre-coordinate IMes to metals (e.g., [IMes]AuCl) to reduce carbene degradation .

- In situ generation : Use imidazolium salts with weakly coordinating anions (e.g., BF₄⁻) and activate with bases during catalysis .

Q. What methodologies resolve contradictions in catalytic activity data for IMes-metal complexes?

- Control experiments : Compare TONs and TOFs under identical conditions (solvent, temperature, substrate ratio). For example, Ru-IMes shows variable efficiency in ADMET polymerization due to competing decomposition pathways .

- Spectroscopic monitoring : Use ¹H NMR or IR to detect carbene dissociation or metal oxidation during reactions .

- Computational modeling : DFT studies reveal that IMes' π-backdonation capacity inversely correlates with catalyst lifetime in highly oxidizing environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.